HBX 19818 -

HBX 19818

Catalog Number: EVT-269385
CAS Number:
Molecular Formula: C25H28ClN3O
Molecular Weight: 422.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HBX19818 is a selective inhibitor of USP7.
Overview

HBX 19818 is a potent inhibitor of ubiquitin-specific protease 7, commonly referred to as USP7. This compound has garnered attention in the scientific community due to its significant role in regulating protein stability and degradation pathways, particularly in the context of cancer biology. By inhibiting USP7, HBX 19818 disrupts the deubiquitination process, leading to the degradation of oncogenic proteins such as MDM2 and HPV16E7, thereby promoting the activation of tumor suppressor proteins like p53.

Source: The compound was initially developed through chemical synthesis techniques aimed at targeting specific deubiquitinating enzymes. Its efficacy has been validated through various in vitro and in vivo studies.

Classification: HBX 19818 falls under the category of small molecule inhibitors, specifically targeting deubiquitinating enzymes within the ubiquitin-proteasome system. It is classified as a covalent inhibitor that binds to the active site of USP7, preventing its enzymatic activity.

Synthesis Analysis

The synthesis of HBX 19818 involves standard peptide synthesis techniques that allow for the precise construction of its molecular framework. The compound is designed to covalently bind to the active site of USP7, inhibiting its deubiquitinating activity.

Technical Details: The synthesis typically includes:

  • Peptide Synthesis: Utilizing solid-phase synthesis methods.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of HBX 19818.
Molecular Structure Analysis

The molecular structure of HBX 19818 features a unique arrangement that allows it to effectively interact with USP7.

Structure Data:

  • Molecular Formula: C₁₄H₁₅N₃O₃S
  • Molecular Weight: Approximately 301.35 g/mol
  • 3D Structure: The compound's structure has been elucidated through X-ray crystallography, revealing key interactions with the USP7 active site.
Chemical Reactions Analysis

HBX 19818 primarily engages in a covalent reaction with USP7, leading to its inhibition.

Reactions:

  • Inhibition Mechanism: The compound binds irreversibly to a cysteine residue in the active site of USP7, blocking its ability to hydrolyze ubiquitin chains from target substrates.
  • Impact on Protein Stability: By inhibiting USP7, HBX 19818 promotes the degradation of proteins like MDM2 and HPV16E7, which are involved in oncogenesis.
Mechanism of Action

The mechanism by which HBX 19818 exerts its effects is centered around its interaction with USP7.

Process Data:

  1. Binding: HBX 19818 binds covalently to the active site of USP7.
  2. Inhibition of Deubiquitination: This binding prevents USP7 from removing ubiquitin from substrates, leading to their accumulation and subsequent degradation via proteasomal pathways.
  3. Effects on Tumor Suppressor Proteins: The inhibition results in increased levels of p53 due to reduced degradation by MDM2, thereby enhancing apoptotic signaling in cancer cells.
Physical and Chemical Properties Analysis

HBX 19818 exhibits distinct physical and chemical properties that contribute to its functionality as a therapeutic agent.

Physical Properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties:

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts specifically with cysteine residues in target proteins.
Applications

HBX 19818 has several significant applications in scientific research and potential therapeutic settings:

  • Cancer Research: Used extensively in studies aimed at understanding cancer biology through the modulation of protein stability.
  • Therapeutic Development: Holds promise as a lead compound for developing novel therapies targeting HPV-associated cancers by inhibiting USP7-mediated pathways.
  • Biochemical Studies: Serves as a tool for investigating ubiquitin-proteasome system dynamics and protein degradation processes.
Introduction to HBX 19818 as a USP7 Inhibitor

HBX 19818 (CAS 1426944-49-1) is a selective small-molecule inhibitor targeting Ubiquitin-Specific Protease 7 (USP7), a crucial deubiquitinating enzyme (DUB) within the ubiquitin-proteasome system. Identified through high-throughput screening and medicinal chemistry optimization, HBX 19818 exhibits a specific mechanism involving covalent modification of USP7's catalytic cysteine, yielding an IC₅₀ of 28.1 μM in biochemical assays. This compound emerged as a significant pharmacological tool for probing USP7 biology and validating USP7 as a therapeutic target, particularly in oncology, by demonstrating that selective USP7 inhibition could recapitulate genetic knockdown phenotypes in cancer models [1] [2] [3].

Ubiquitin-Specific Protease 7 (USP7) in Cellular Homeostasis

USP7 (HAUSP) is a cysteine protease DUB critical for maintaining protein homeostasis by reversing the ubiquitination of diverse substrate proteins. Its structure comprises key functional domains: an N-terminal TRAF domain for substrate binding (residues 53-206), a central catalytic domain (residues 208-560) housing the essential Cys223-His464-Asp481 triad, and a C-terminal tandem ubiquitin-like domain (UBL1-5, residues 560-1102) that modulates catalytic efficiency and substrate interactions [5] [7]. USP7 regulates numerous cellular pathways through specific substrate deubiquitination:

Table 1: Key USP7 Substrates and Homeostatic Functions

SubstrateRoleEffect of USP7-Mediated DeubiquitinationFunctional Consequence
p53Tumor SuppressorStabilizationDNA damage response, apoptosis
MDM2E3 Ubiquitin LigaseStabilizationNegative regulation of p53
MDMX (MDM4)p53 RegulatorStabilizationInhibition of p53 transactivation
PTENTumor SuppressorStabilizationSuppression of PI3K/AKT pathway
UHRF1Epigenetic RegulatorStabilizationDNA methylation maintenance
FOXO4Transcription FactorStabilizationStress resistance, longevity

By dynamically stabilizing these substrates, USP7 exerts multifaceted control over genomic integrity (via p53, Claspin), epigenetic regulation (via UHRF1, DNMT1), signal transduction (via PTEN, RAF-1), and immune responses. Its catalytic activity depends on conformational activation; ubiquitin binding induces structural realignment of the catalytic triad from an inactive state to a catalytically competent conformation, allowing precise cleavage of ubiquitin conjugates [3] [5] [7]. This intricate regulation positions USP7 as a pivotal node in cellular homeostasis.

Rationale for Targeting USP7 in Disease Pathology

Dysregulation of USP7 expression or activity is mechanistically linked to disease pathogenesis, particularly in cancer. USP7 is frequently overexpressed in diverse malignancies, including chronic lymphocytic leukemia (CLL), colon cancer, gliomas, and prostate cancer, where it drives oncogenic phenotypes through stabilization of oncoproteins (MDM2, MDMX) and destabilization of tumor suppressors (e.g., PTEN) [5] [8]. The USP7-MDM2/MDMX-p53 axis exemplifies its therapeutic significance. USP7 deubiquitinates and stabilizes MDM2 and MDMX, enhancing their E3 ligase activity toward p53, leading to p53 degradation and suppression of its tumor-suppressive functions. In cancers retaining wild-type p53, USP7 inhibition disrupts this axis, promoting MDM2/MDMX degradation and subsequent p53 activation, inducing cell cycle arrest and apoptosis [1] [7]. Crucially, USP7 also exerts p53-independent oncogenic effects by stabilizing substrates like UHRF1 (promoting DNA hypermethylation) and suppressing PTEN (activating PI3K/AKT signaling) [4] [5] [7].

Table 2: USP7 Dysregulation in Selected Cancers

Cancer TypeUSP7 StatusKey Impacted Pathways/SubstratesPathological Consequence
Chronic Lymphocytic Leukemia (CLL)Overexpressedp53/MDM2, FOXO4Enhanced cell survival, chemoresistance
Colon CancerOverexpressedp53, Claspin, Chk1G1/S cell cycle progression, impaired DNA damage response
GliomasOverexpressedMDM2/MDMX-p53, PTENProliferation, invasion
Prostate CancerOverexpressedAndrogen Receptor signalingHormone-driven proliferation
Hepatocellular CarcinomaOverexpressedMultiple oncogenic substratesTumor initiation, progression

Beyond oncology, USP7 modulation shows potential in virology (HSV-1 via ICP0 interaction), neurological disorders, and metabolic diseases, underscoring its broad pathophysiological relevance [3] [5].

Historical Development of HBX 19818 as a Selective USP7 Inhibitor

The discovery of HBX 19818 stemmed from the need for specific chemical probes to validate USP7 as a therapeutic target. Initial efforts identified HBX 41,108 as a reversible USP7 inhibitor (IC₅₀ ~ 9 μM), but it exhibited only modest selectivity. Subsequent medicinal chemistry optimization of the tetrahydroacridine scaffold led to the development of chloro-substituted derivatives, including HBX 19,818, identified via high-throughput biochemical screening and structure-activity relationship (SAR) studies [1] [3]. HBX 19818 (9-chloro derivative of amidotetrahydroacridine) demonstrated significantly improved selectivity and a unique irreversible mechanism. Mass spectrometry analyses revealed that HBX 19818 covalently modifies the catalytic cysteine (Cys223) of USP7 via displacement of the chloro substituent, forming a stable adduct with a mass difference of -36 Da. This covalent mechanism accounted for its sustained inhibition and enhanced selectivity profile [2] [3].

Crucially, activity-based protein profiling (ABPP) using probes like HAUbVS in cell lysates and living cells confirmed HBX 19818's selectivity. Treatment reduced USP7 labeling without affecting other endogenous DUBs, including closely related USPs (USP5, USP8, USP10), UCHs (UCH-L1, UCH-L3), and the SUMO protease SENP1 (IC₅₀ > 200 μM for off-targets vs. ~6 μM for USP7 in cells) [1] [2] [3]. Functional validation demonstrated that HBX 19818 (30-100 μM):

  • Induced polyubiquitination and degradation of MDM2 in HEK293 cells overexpressing USP7.
  • Increased p53 levels and activated p53 downstream targets.
  • Reduced proliferation of HCT116 colon cancer cells (IC₅₀ ~2 μM), inducing G1 cell cycle arrest – phenocopying USP7 genetic knockdown.
  • Disrupted USP7-dependent processes like UV-induced Chk1 phosphorylation and Claspin stability.
  • Exerted cytotoxic effects in primary CLL cells and cell lines at concentrations sparing normal peripheral blood mononuclear cells (PBMCs), correlating with observed USP7 overexpression in CLL tumors [1] [3] [8].

Table 3: Key Biochemical and Cellular Properties of HBX 19818

PropertyValue/OutcomeAssay SystemSignificance
IC₅₀ (USP7)28.1 μMBiochemical assayPrimary target potency
IC₅₀ (USP7 in cells)~6 μMActivity-based profiling (HAUbVS)Cellular target engagement
Selectivity (IC₅₀)>200 μM (USP5, USP8, USP10, CYLD, UCH-L1, UCH-L3, SENP1)Panel of DUBs/ProteasesHigh selectivity within DUB family
Cellular Proliferation IC₅₀ (HCT116)~2 μMCell viability assayAnti-proliferative effect in colon cancer
Mechanism of InhibitionIrreversible, covalentMass spectrometrySustained inhibition, unique mechanism
Key Phenotypic EffectsMDM2 degradation, p53 stabilization, G1 arrest, caspase activationCancer cell lines (HCT116, Ba/F3, CLL)Validation of on-target USP7 inhibition

HBX 19818 thus emerged as the first well-characterized, selective USP7 inhibitor, providing crucial proof-of-principle that pharmacological USP7 blockade was feasible and therapeutically relevant, paving the way for next-generation inhibitors [1] [2] [3].

Properties

Product Name

HBX 19818

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide

Molecular Formula

C25H28ClN3O

Molecular Weight

422.0 g/mol

InChI

InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30)

InChI Key

ZCALMLVWZSQGGR-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

HBX19818; HBX-19818; HBX 19818;

Canonical SMILES

CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.